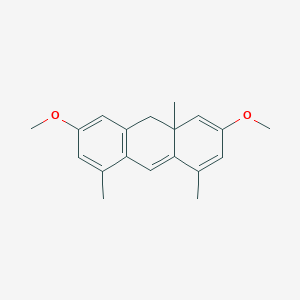
Pentyl ethyl(methyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl ethyl(methyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates These compounds are characterized by the presence of a phosphorus atom bonded to an alkyl group and an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentyl ethyl(methyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of pentyl phosphinic acid with ethyl methyl phosphinate under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Pentyl ethyl(methyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: The alkyl groups attached to the phosphorus atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out under reflux conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates. The specific products depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
Pentyl ethyl(methyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of pentyl ethyl(methyl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Pentyl phosphinate
- Ethyl phosphinate
- Methyl phosphinate
Uniqueness
Pentyl ethyl(methyl)phosphinate is unique due to its specific combination of alkyl groups attached to the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
189192-82-3 |
|---|---|
Fórmula molecular |
C8H19O2P |
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
1-[ethyl(methyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C8H19O2P/c1-4-6-7-8-10-11(3,9)5-2/h4-8H2,1-3H3 |
Clave InChI |
WXPUQCSTTLHBDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOP(=O)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)
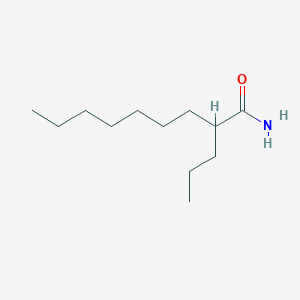

![3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol](/img/structure/B14249402.png)
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
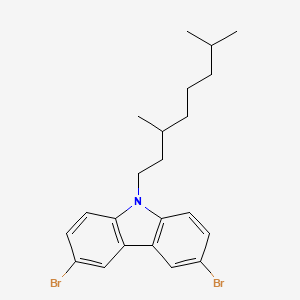
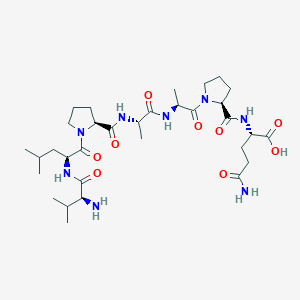
![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)
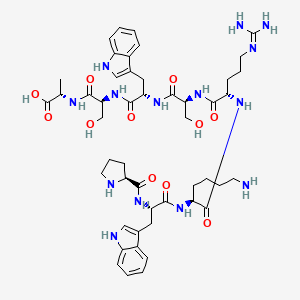
![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
![Benzamide, N-[(butylamino)(phenylamino)methylene]-](/img/structure/B14249449.png)
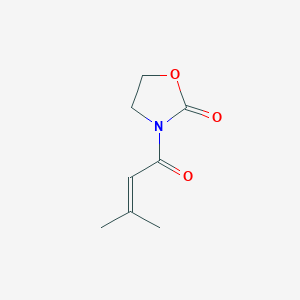
![4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14249457.png)
